(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide
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Overview
Description
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is a chemical compound with the molecular formula C₁₂H₃₀NOSi*I and a molecular weight of 359.366 g/mol . This compound is characterized by the presence of a silyl group, a propyl chain, and an ammonium iodide moiety, making it a unique organosilicon compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide typically involves the reaction of (3-(Diethylmethylsilyl)propyl)dimethylamine with 2-iodoethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), and requires the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride, bromide, or cyanide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or silanes.
Substitution: Formation of corresponding halides or cyanides.
Scientific Research Applications
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of (3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Dimethylolpropionic acid: An organic compound with carboxyl and hydroxy groups, used in the production of polyurethanes.
Diisodecyl phthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
(3-(Diethylmethylsilyl)propyl)dimethyl(2-hydroxyethyl)ammonium iodide is unique due to its combination of a silyl group and an ammonium iodide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
84584-64-5 |
---|---|
Molecular Formula |
C12H30INOSi |
Molecular Weight |
359.36 g/mol |
IUPAC Name |
3-[diethyl(methyl)silyl]propyl-(2-hydroxyethyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H30NOSi.HI/c1-6-15(5,7-2)12-8-9-13(3,4)10-11-14;/h14H,6-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RECWLFRRJSERHM-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](C)(CC)CCC[N+](C)(C)CCO.[I-] |
Origin of Product |
United States |
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